molecular formula C10H8N2O3S B1417421 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid CAS No. 432013-04-2

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid

Cat. No.: B1417421
CAS No.: 432013-04-2
M. Wt: 236.25 g/mol
InChI Key: HTKXUEDHHKANNP-UHFFFAOYSA-N
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Description

3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid: is a heterocyclic compound that contains both a thiazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method includes the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with an aminobenzoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiazole ring in 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its thiazole ring is a common pharmacophore in many biologically active compounds, making it a valuable scaffold for drug development.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid
  • 2-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid
  • 4-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid

Uniqueness: 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid is unique due to the specific positioning of the thiazole ring and the benzoic acid moiety. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-2-6(4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKXUEDHHKANNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC(=C2)C(=O)O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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